Disialylnonasaccharide-beta-pNP chemical structure and properties
Disialylnonasaccharide-beta-pNP chemical structure and properties
Topic: Disialylnonasaccharide-beta-pNP chemical structure and properties Content Type: In-depth technical guide.
Structural Elucidation, Physicochemical Properties, and Bioanalytical Applications[1][2]
Executive Summary
Disialylnonasaccharide-beta-pNP (CAS: 1408055-26-4), often abbreviated as SG-pNP, is a high-purity, synthetic glycoside probe used extensively in glycobiology and biopharmaceutical quality control.[1][2] Structurally, it represents a canonical biantennary complex-type N-glycan terminated with sialic acid residues, conjugated to a para-nitrophenol (pNP) chromophore at the reducing end.[1][2]
This molecule serves as a critical standard for calibrating HPLC/UPLC glycan profiling workflows and as a specific substrate for characterizing glycosyl hydrolases, particularly Sialidases (Neuraminidases) and Endo-
Chemical Architecture and Identity
Molecular Definition
The term "Disialylnonasaccharide" in this context refers to a specific biantennary oligosaccharide architecture.[1][2] While nomenclature can vary, the commercial standard (TCI Product N0913) corresponds to a fully sialylated, galactosylated biantennary structure.[1][2]
-
Systematic Name: Disialylnonasaccharide-
-p-nitrophenyl glycoside[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Molecular Formula:
[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purity:
98.0% (HPLC)
Structural Topology
The molecule consists of a "nonasaccharide" core (comprising two antennae and a mannose core) linked to a chitobiose unit (or truncated core) bearing the pNP group.[1][2] The topology mimics the A2 glycan (G2S2) found on therapeutic monoclonal antibodies (mAbs) and human transferrin.[1][2]
Key Structural Features:
-
Terminal Capping: Two N-acetylneuraminic acid (Neu5Ac) residues.[1][2]
-
Antennae: Two Galactose-GlcNAc branches (Biantennary).[1][2]
-
Core: A trimannosyl core linked to the reducing end GlcNAc.[1][2]
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Chromophore: p-Nitrophenol attached via a
-glycosidic bond to the reducing terminal N-acetylglucosamine (GlcNAc).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Visualization: Structural Hierarchy
The following diagram illustrates the logical connectivity of the sugar residues.
Figure 1: Schematic representation of Disialylnonasaccharide-beta-pNP.[1][2] The structure mimics a full biantennary N-glycan complex.[1][2]
Physicochemical Properties[1][2][3][4][5][6][7][8]
Understanding the physical behavior of SG-pNP is essential for assay development.[1] The pNP group alters the hydrophobicity compared to the native free glycan.[1][2]
| Property | Specification | Technical Insight |
| Physical State | White to light yellow powder | Yellowing indicates free p-nitrophenol (degradation).[1][2][4] |
| Solubility | Water, Methanol, DMSO | Highly soluble in water due to multiple hydroxyl groups and charged sialic acids.[1][2] |
| Stability | Heat Sensitive | Store at -20°C .[1][2][4] Avoid repeated freeze-thaw cycles to prevent hydrolysis of the sialic acid or pNP bond.[1][2] |
| pNP Absorbance | The glycosidic bond suppresses the resonance of the nitrophenol.[1] Hydrolysis shifts the absorbance peak to 405 nm in alkaline conditions.[1] | |
| pKa (Sialic Acid) | ~2.6 | The molecule is negatively charged at neutral pH, influencing retention in Anion Exchange Chromatography.[1][2] |
Biological Applications and Mechanisms[1][2][5]
Substrate for Sialidases (Neuraminidases)
SG-pNP is a premium substrate for determining the specificity of sialidases (e.g., viral, bacterial, or mammalian).[1][2]
-
Mechanism: Sialidases cleave the terminal
-glycosidic linkages of the Neu5Ac residues.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Detection: Unlike simple pNP-sialic acid substrates, SG-pNP presents the sialic acid in a biologically relevant context (attached to a full glycan tree).[1][2] Activity is measured by HPLC shift (loss of mass/charge) rather than direct pNP release, as the pNP remains attached to the core.[1]
Substrate for Endo- -N-acetylglucosaminidases (Endo-M)
This is the specific "killer application" for the pNP-conjugated form.[1][2]
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Mechanism: Endo-M hydrolyzes the di-N-acetylchitobiose core (
) of N-glycans.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Readout: Cleavage releases the disialylnonasaccharide moiety and leaves the pNP-GlcNAc (or pNP-GlcNAc-GlcNAc depending on exact cleavage site) behind.[1][2] This allows for a colorimetric or chromatographic assay to screen for enzymes capable of deglycosylating intact glycoproteins.[1]
HPLC/MS Standard
Used to calibrate retention times for biantennary glycans in:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Separates based on polarity/size.[1][2]
-
WAX (Weak Anion Exchange): Separates based on the negative charge of the two sialic acids.[1][2]
Experimental Protocol: Sialidase Digestion and HPLC Profiling
This protocol describes the use of SG-pNP to validate Sialidase activity, a common QC step in antibody drug development (to ensure consistency of the glycan profile).[1][2]
Reagents Preparation
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Substrate Stock: Dissolve 1 mg SG-pNP in 1 mL ultrapure water (1 mg/mL).
-
Reaction Buffer: 50 mM Sodium Acetate, 5 mM
, pH 5.5.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Enzyme: Neuraminidase (e.g., from Arthrobacter ureafaciens), diluted to 1 U/mL.[1][2]
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Stop Solution: 0.2 M Glycine-NaOH, pH 10.0 (for colorimetric) or Acetonitrile (for HPLC).
Assay Workflow
-
Incubation: Mix 10
L Substrate Stock + 10 L Enzyme + 80 L Reaction Buffer. Incubate at 37°C for 30–60 minutes. -
Termination: Add 100
L Acetonitrile to precipitate protein and stop the reaction. -
Clarification: Centrifuge at 12,000 x g for 5 minutes.
-
Analysis: Inject supernatant into HPLC (HILIC column).
Data Interpretation[1][7]
-
Intact SG-pNP: Elutes later (more polar/charged).
-
Digested Product (Asialo-SG-pNP): Elutes earlier (less polar, loss of 2 negative charges).
-
Quantification: Calculate the Area Under Curve (AUC) ratio of Intact vs. Digested peaks.
Visualization: Assay Logic
Figure 2: Enzymatic hydrolysis workflow. Sialidase treatment removes the terminal sialic acids, altering the retention time in HPLC analysis.[1]
References
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PubChem. (2025).[1][2] Disialylnonasaccharide-beta-pNP (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Yamamoto, K., et al. (2021).[1][2] Enzyme assay of
1,3-glycosyltransferase family. Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf.[1] Retrieved from [Link]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Megazyme. (n.d.).[1][2] p-Nitrophenyl Glycosides in Enzyme Assays: Principles and Applications. Retrieved from [Link]
